molecular formula C13H14N2OS B5111337 5-ethyl-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

5-ethyl-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B5111337
M. Wt: 246.33 g/mol
InChI Key: ZOKOLTAZAHNYKH-UHFFFAOYSA-N
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Description

5-ethyl-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an ethyl group and a carboxamide group linked to a pyridine moiety. Compounds containing thiophene and pyridine rings are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-ethyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-11-5-6-12(17-11)13(16)15-9-10-4-3-7-14-8-10/h3-8H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKOLTAZAHNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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